6-Methyl-4-phenylbenzo[d]thiazol-2-amine
Description
6-Methyl-4-phenylbenzo[d]thiazol-2-amine is a substituted benzothiazole derivative characterized by a methyl group at the 6-position and a phenyl substituent at the 4-position of the fused benzo-thiazole ring system.
Properties
Molecular Formula |
C14H12N2S |
|---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
6-methyl-4-phenyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H12N2S/c1-9-7-11(10-5-3-2-4-6-10)13-12(8-9)17-14(15)16-13/h2-8H,1H3,(H2,15,16) |
InChI Key |
RYXLDSQZZQNSEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Methyl-4-phenylbenzo[d]thiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-nitroaniline with potassium thiocyanate, followed by the addition of a suitable methylating agent . The reaction conditions typically include heating and the use of solvents such as ethanol or methanol . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
Scientific Research Applications
6-Methyl-4-phenylbenzo[d]thiazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-4-phenylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes . In the case of its anti-inflammatory activity, the compound may inhibit the production of pro-inflammatory cytokines or block the action of cyclooxygenase enzymes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on the Thiazole Core
Substituents at the 4-Position
- 4-Arylthiazol-2-amine Derivatives: highlights derivatives such as 4-(4-chlorophenyl)thiazol-2-amine and 4-(4-fluorophenyl)thiazol-2-amine. These compounds exhibit melting points ranging from 115°C to 213°C, with yields of 72–88%. The electron-withdrawing chloro and fluoro groups enhance polarity and may influence binding interactions in biological targets, such as matrix metalloproteinases (MMPs) .
- Nitro-Substituted Analogs: describes 4-(4-nitrophenyl)thiazol-2-amine, which has a high melting point (286°C) due to the nitro group's strong electron-withdrawing nature.
Substituents at the 6-Position
- 6-Methoxy Analogs: reports 6-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine, where the methoxy group increases polarity and water solubility compared to the methyl group in the target compound.
- Hydrogenated Derivatives: lists 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, a partially saturated analog.
Physicochemical Properties
- Melting Points :
- Solubility : The 6-methyl and 4-phenyl groups in the target compound likely reduce aqueous solubility compared to methoxy or pyridinylmethyl-substituted analogs (e.g., 6-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
